(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the category of α,β-unsaturated carbonyl compounds, specifically a derivative of 4-oxo-4-(arylamino)but-2-enoic acid. Its structure features a double bond between the second and third carbons, along with a ketone and an amide functional group. This compound has garnered interest due to its biological activity, particularly as an inhibitor of human carbonic anhydrase enzymes, which are crucial in various physiological processes .
The compound can be synthesized through various methods, including Michael addition reactions and other synthetic pathways that involve arylamines and α,β-unsaturated carbonyl compounds. Research has demonstrated its potential as a precursor for developing novel heterocyclic compounds with antimicrobial properties .
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid is classified as an organic compound with the following characteristics:
The synthesis of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid typically involves several steps:
In one reported synthesis, a mixture of 4-acetamidophenylamine and maleic anhydride was reacted under controlled conditions to yield the desired product. The reaction was monitored using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure .
Key structural data includes:
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid participates in several chemical reactions:
In studies, the compound has shown significant reactivity towards nucleophiles under basic conditions, facilitating the formation of diverse heterocyclic derivatives .
The mechanism of action for (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid primarily involves its role as an inhibitor of carbonic anhydrase enzymes. The binding occurs at the active site of the enzyme, where it competes with bicarbonate ions.
Inhibition studies have shown that derivatives of this compound exhibit low nanomolar Ki values against human carbonic anhydrase I and II, indicating potent inhibitory activity .
The physical properties include:
Chemical properties include:
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid serves as a key intermediate in organic synthesis for developing new pharmaceuticals. Its derivatives have been explored for:
The compound (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid emerged as a strategic derivative of β-aroylacrylic acids in the late 20th century, with its CAS registry (108749-44-6) formalizing its identity for chemical databases [1]. Early research focused on its role as a Michael acceptor, where its α,β-unsaturated carbonyl system enabled nucleophilic attacks by active methylene compounds (e.g., malononitrile) to generate intermediates for pyran and pyridine derivatives [8]. By the 2010s, studies by El-Hashash and Rizk demonstrated its utility in aza-Michael reactions with benzylamine, yielding 2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid – a precursor to pyridazinones and thiadiazoles [4]. This established the compound as a linchpin for nitrogen-rich heterocycles, addressing synthetic challenges in accessing fused polycyclic systems.
Table 1: Key Historical Milestones in the Compound's Development | Year | Development | Significance | |----------|-----------------|-------------------| | 1990s | Identification as β-aroylacrylic acid analog | Enabled Friedel-Crafts reactions with aromatics [3] | | 2013 | Systematic study with sulfur nucleophiles | Synthesized thiadiazole-pyridazinone hybrids [4] | | 2020s | Integration into organoselenium chemistry | Served as scaffold for anticancer selenides [7] [9] |
This molecule’s reactivity stems from three interdependent functional domains:
Table 2: Spectroscopic Signatures of Key Functional Groups | Functional Group | IR Absorption (cm⁻¹) | ¹H NMR (δ ppm, DMSO-d₆) | |----------------------|---------------------------|--------------------------------| | Enoic acid (COOH) | 1680–1710 | 11.5–12.5 (br s) | | Maleamide (C=O) | 1660–1690 | 6.3–6.5 (d, CH=CH) | | Acetamido (NCOCH₃) | 1640–1660 | 2.1–2.2 (s) |
The compound bridges traditional heterocyclic chemistry and contemporary drug discovery:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1